molecular formula C12H13NO4 B1440815 1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid CAS No. 1236267-77-8

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid

Cat. No. B1440815
M. Wt: 235.24 g/mol
InChI Key: LROPNKFKMNMAKM-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidinecarboxylic acid, which is a four-membered cyclic amino acid. The “1-(3-Methoxybenzyl)” part suggests a methoxybenzyl group attached to the azetidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or nucleophilic substitutions .


Molecular Structure Analysis

The molecular structure would likely consist of a four-membered azetidine ring with a carboxylic acid group, an oxo group, and a 3-methoxybenzyl group attached .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of carboxylic acids and amines, such as condensation to form amides or esters .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, similar compounds like 3-methoxybenzyl bromide have a molecular weight of 201.06 g/mol and a density of 1.436 g/mL at 25 °C .

Scientific Research Applications

Antioxidant Activity Applications

  • Analytical Methods for Determining Antioxidant Activity : A review highlights critical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and CUPRAC, FRAP tests based on electron transfer, among others. These methods, which rely on spectrophotometry, could be relevant in assessing the antioxidant potential of compounds like "1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid" (Munteanu & Apetrei, 2021).

Environmental Science and Enzymatic Degradation

  • Redox Mediators in Organic Pollutant Treatment : Discusses the use of enzymes and redox mediators in degrading pollutants. Enzymes like laccases and peroxidases, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds, suggesting a potential area of application for synthetic compounds in environmental remediation (Husain & Husain, 2007).

Pharmacological Research

  • Pharmacological Characteristics of Similar Compounds : Reviews the pharmacological properties and potential therapeutic efficacy of compounds like vanillic acid, highlighting antioxidant, anti-inflammatory, and neuroprotective properties. This suggests that compounds with similar chemical structures might also possess significant pharmacological potential (Ingole et al., 2021).

Safety And Hazards

Safety data sheets for similar compounds suggest that they can cause skin and eye irritation, and are harmful if swallowed .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROPNKFKMNMAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185662
Record name 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid

CAS RN

1236267-77-8
Record name 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236267-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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